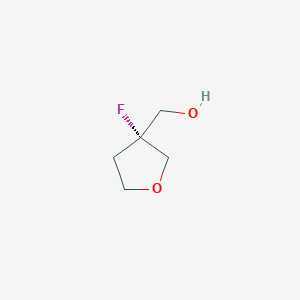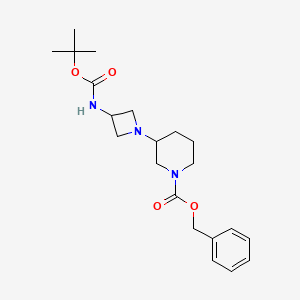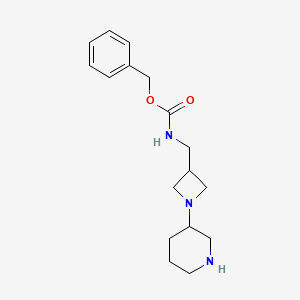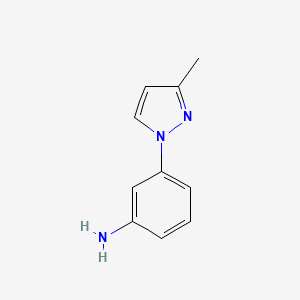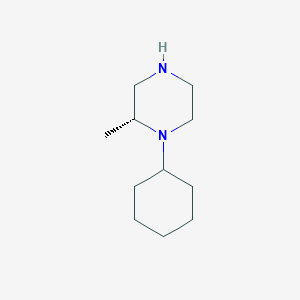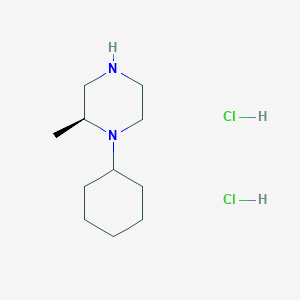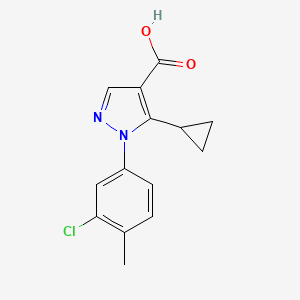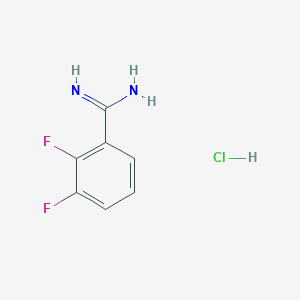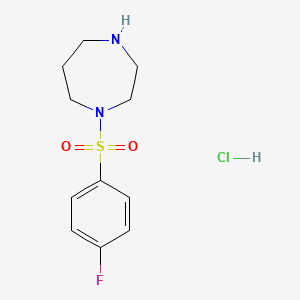
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride
Overview
Description
“1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride” is a chemical compound with the molecular formula C10H14ClFN2O2S . It has a molecular weight of 280.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Synthetic Applications
Diazepane derivatives, such as 1,4-diazepines, are important in the synthesis of various biologically active compounds. Research into 1,4-diazepines highlights their wide range of biological activities, making them a focal point for the development of new pharmaceuticals. For instance, the synthesis of these compounds often involves complex chemical reactions that provide insight into new synthetic methodologies that can be applied across different areas of chemical research. One study reviews the synthesis, reactions, and biological significance of 1,4-diazepines, underscoring their potential in pharmaceutical industries due to their diverse biological activities, such as antipsychotic, anxiolytic, and anticancer properties (M. Rashid et al., 2019).
Biological Activities and Drug Development
The biological activities of diazepane derivatives are a significant area of interest. These compounds are associated with various biological effects, including antipsychotic and anxiolytic activities, which make them candidates for drug development. For example, alprazolam, a triazolobenzodiazepine related to 1,4-benzodiazepines, showcases antidepressant activity and efficacy in treating anxiety and depression, illustrating the therapeutic potential of diazepane derivatives (G. Dawson et al., 1984).
Environmental Impact and Safety
The environmental occurrence and fate of benzodiazepines, which are chemically related to diazepanes, have been studied to understand their persistence and impact on the environment. Research shows that benzodiazepine derivatives are emerging environmental contaminants, necessitating studies on their environmental fate, transformation, and potential risks. These investigations are crucial for assessing the ecological safety and designing strategies for the removal of such compounds from the environment (T. Kosjek et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S.ClH/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYACIAPZAWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B3364229.png)
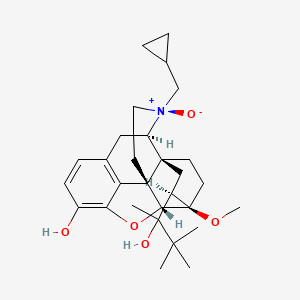
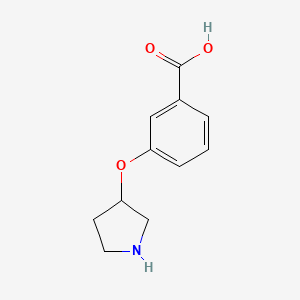
![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
![Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B3364246.png)
